molecular formula C21H45NO B8134464 N-(2-methoxyethyl)octadecan-1-amine

N-(2-methoxyethyl)octadecan-1-amine

Cat. No.: B8134464
M. Wt: 327.6 g/mol
InChI Key: CMYNFQNCAPMQBA-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)octadecan-1-amine is a long-chain aliphatic amine derivative featuring an octadecyl (C18) backbone and a 2-methoxyethyl substituent on the nitrogen atom. Applications may include lubricant additives, surfactants, or pharmaceutical intermediates, given structural similarities to compounds with demonstrated anti-friction or bioactive properties .

Properties

IUPAC Name

N-(2-methoxyethyl)octadecan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H45NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21-23-2/h22H,3-21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYNFQNCAPMQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Tribological Additives: ODE and DDE

Compounds :

  • ODE: (3E)-N-((E)-2-(Octadecylimino)ethylidene)octadecan-1-amine (C36H71N2)
  • DDE: (3E)-N-((E)-2-(Dodecylimino)ethylidene)dodecan-1-amine (C24H49N2)

Key Differences :

  • Chain Length : ODE (C18) and DDE (C12) have symmetric hydrocarbon chains, while the target compound’s C18 chain paired with a methoxyethyl group may alter surface adsorption dynamics.
  • Performance : Longer chains (e.g., ODE) exhibit superior anti-wear properties due to enhanced film-forming ability. The methoxyethyl group in the target compound could improve solubility in polar base oils, broadening application scope .

Table 1: Tribological Additives Comparison

Property ODE DDE N-(2-Methoxyethyl)octadecan-1-amine
Molecular Formula C36H71N2 C24H49N2 C21H45NO
Molecular Weight (g/mol) 531.96 365.66 327.59
Key Functional Group Imine Imine Ether-linked amine
Chain Length C18 (both chains) C12 (both chains) C18 (main chain) + C3 (substituent)
Applications Lubricant additives Lubricant additives Potential surfactants/lubricants

Quaternary Ammonium Salts and Alkylamines

Compounds :

  • N,N-Dimethyloctadecan-1-amine (C20H43N)
  • 2-Chloro-N-methyldodecan-1-amine (C13H28ClN)

Key Differences :

  • Charge and Stability : Quaternary ammonium salts (e.g., N,N-dimethyloctadecan-1-amine derivatives) are cationic surfactants with permanent positive charges, whereas this compound is a primary amine, protonatable under acidic conditions. This affects pH-dependent solubility and biodegradability .
  • Substituent Effects: The methoxyethyl group introduces ether oxygen, enhancing hydrogen bonding capacity compared to purely aliphatic amines. This could improve emulsification properties in non-aqueous media.

Table 2: Amine Derivatives Comparison

Property N,N-Dimethyloctadecan-1-amine 2-Chloro-N-methyldodecan-1-amine This compound
Molecular Formula C20H43N C13H28ClN C21H45NO
Molecular Weight (g/mol) 297.56 233.82 327.59
Functional Group Tertiary amine Chlorinated secondary amine Ether-linked primary amine
Solubility Low in water, high in organics Moderate in polar organics Higher in polar solvents due to ether
Applications Surfactants, corrosion inhibitors Pharmaceutical intermediates Surfactants, lubricant additives

Ionic Liquids and Specialty Amines

Compound :

  • N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate (C8H18BF4NO)

Key Differences :

  • State and Charge: This ionic liquid is a charged species with a tetrafluoroborate counterion, offering high thermal stability and ionic conductivity. In contrast, this compound is a neutral molecule, better suited for non-conductive applications like lubrication .
  • Chain Length : The pyrrolidinium derivative has a short C3 methoxyethyl chain, while the target compound’s C18 chain provides superior hydrophobicity for surface coatings.

Research Findings and Implications

  • Tribological Performance : ODE’s C18 chains reduce friction coefficients by 40% compared to DDE, suggesting that this compound’s C18 chain may similarly enhance wear resistance in lubricants .
  • Solubility: The methoxyethyl group likely increases solubility in ethanol or DMF compared to unmodified octadecan-1-amine, enabling formulation flexibility .
  • Biomedical Potential: Analogous N-(2-methoxyphenyl) derivatives exhibit anti-parasitic activity, hinting at possible bioactive applications for the target compound .

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